molecular formula C8H12ClN5O B263760 2-(6-chloro-3-pyridazinyl)-N-isopropylhydrazinecarboxamide

2-(6-chloro-3-pyridazinyl)-N-isopropylhydrazinecarboxamide

货号: B263760
分子量: 229.67 g/mol
InChI 键: RHPBQEAWBCCFNU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(6-chloro-3-pyridazinyl)-N-isopropylhydrazinecarboxamide, also known as CPI-455, is a novel small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. CPI-455 has been shown to selectively inhibit the activity of the lysine-specific demethylase 5A (KDM5A), which is a histone demethylase that plays a crucial role in regulating gene expression. In

作用机制

2-(6-chloro-3-pyridazinyl)-N-isopropylhydrazinecarboxamide selectively inhibits the activity of KDM5A by binding to the catalytic domain of the enzyme. KDM5A is a histone demethylase that removes methyl groups from lysine residues on histone proteins, leading to changes in chromatin structure and gene expression. By inhibiting KDM5A, this compound leads to the accumulation of methylated histones and the suppression of gene expression. This mechanism of action has been shown to be specific for KDM5A, with no significant effect on other histone demethylases.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, depending on the disease context. In cancer, this compound has been shown to suppress cancer cell growth and proliferation by inducing cell cycle arrest and apoptosis. In neurodegenerative disorders, this compound has been shown to improve cognitive function by increasing synaptic plasticity and reducing neuroinflammation. In metabolic disorders, this compound has been shown to improve glucose tolerance and insulin sensitivity by regulating glucose metabolism and reducing inflammation.

实验室实验的优点和局限性

2-(6-chloro-3-pyridazinyl)-N-isopropylhydrazinecarboxamide has several advantages for lab experiments, including its selective inhibition of KDM5A and its ability to penetrate the blood-brain barrier. However, this compound also has some limitations, including its relatively low potency and its potential off-target effects on other histone demethylases.

未来方向

There are several future directions for research on 2-(6-chloro-3-pyridazinyl)-N-isopropylhydrazinecarboxamide, including the development of more potent analogs, the investigation of its effects on other diseases, and the exploration of its potential as a combination therapy with other drugs. Additionally, further studies are needed to elucidate the long-term effects of this compound on gene expression and chromatin structure, as well as its potential side effects in humans. Overall, this compound has shown promise as a novel therapeutic agent with potential applications in various diseases.

合成方法

The synthesis of 2-(6-chloro-3-pyridazinyl)-N-isopropylhydrazinecarboxamide involves a multi-step process that starts with the reaction of 6-chloro-3-pyridazinecarboxylic acid with isopropyl hydrazine to form 6-chloro-3-pyridazinecarbohydrazide. This intermediate is then reacted with N,N-dimethylformamide dimethyl acetal to form 2-(6-chloro-3-pyridazinyl)-N,N-dimethylacetamide, which is subsequently converted to this compound through a series of reactions involving various reagents and solvents.

科学研究应用

2-(6-chloro-3-pyridazinyl)-N-isopropylhydrazinecarboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and metabolic disorders. In cancer, KDM5A has been shown to be overexpressed in various types of cancer, including breast, prostate, and lung cancer. This compound has been shown to selectively inhibit KDM5A, leading to the suppression of cancer cell growth and proliferation. In neurodegenerative disorders, KDM5A has been shown to play a role in regulating the expression of genes involved in neuronal function and survival. This compound has been shown to improve cognitive function in mouse models of Alzheimer's disease. In metabolic disorders, KDM5A has been shown to regulate glucose metabolism and insulin sensitivity. This compound has been shown to improve glucose tolerance and insulin sensitivity in mouse models of type 2 diabetes.

属性

分子式

C8H12ClN5O

分子量

229.67 g/mol

IUPAC 名称

1-[(6-chloropyridazin-3-yl)amino]-3-propan-2-ylurea

InChI

InChI=1S/C8H12ClN5O/c1-5(2)10-8(15)14-13-7-4-3-6(9)11-12-7/h3-5H,1-2H3,(H,12,13)(H2,10,14,15)

InChI 键

RHPBQEAWBCCFNU-UHFFFAOYSA-N

SMILES

CC(C)NC(=O)NNC1=NN=C(C=C1)Cl

规范 SMILES

CC(C)NC(=O)NNC1=NN=C(C=C1)Cl

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。